N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O3S2 and its molecular weight is 525.12. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's structure suggests various interactions with biological systems due to its unique functional groups. Below are the key chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H30ClN3O3S |
Molecular Weight | 475.07 g/mol |
Solubility | Soluble in polar solvents |
Melting Point | Not specified |
Stability | Stable under inert conditions |
Purity | Typically ≥95% |
The mechanism of action for this compound involves its interaction with specific biological targets. Preliminary studies suggest that it may exhibit neuroprotective and anti-inflammatory properties, potentially through modulation of neurotransmitter systems and inhibition of pro-inflammatory cytokines. Further empirical validation is required to elucidate these mechanisms fully.
1. Neuroprotective Effects
Research indicates that compounds similar to this one may protect neuronal cells from oxidative stress and apoptosis. The benzo[d]thiazole moiety is known for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
2. Antimicrobial Activity
The compound has shown promise in antimicrobial studies. A related compound demonstrated significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), while exhibiting weaker effects on Gram-negative bacteria (E. coli). The Minimum Inhibitory Concentration (MIC) values indicate the potency of these compounds in inhibiting microbial growth.
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
S. aureus | 14 | 64 |
B. subtilis | 16 | 32 |
C. albicans | 15 | 64 |
E. coli | 8 | 1024 |
3. Cardiovascular Effects
Preliminary studies suggest potential cardiovascular benefits, including the modulation of cardiac function and protection against ischemic damage. The compound's electrophysiological activity may contribute to these effects.
Case Studies
Case Study 1: Neuroprotection in Cell Cultures
In vitro studies using neuronal cell lines treated with this compound indicated a reduction in cell death induced by oxidative stress agents. The results showed a significant increase in cell viability compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related benzothiazole derivatives against various pathogens. The results demonstrated that modifications in the side chain significantly influenced the antimicrobial activity, suggesting a structure-activity relationship that could guide future drug development.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S2.ClH/c1-7-27(8-2)13-14-28(24-25-21-16-17(3)15-18(4)22(21)32-24)23(29)19-9-11-20(12-10-19)33(30,31)26(5)6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWJBZEESISLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.